molecular formula C7H9NOS B13405864 1-(Thiophen-2-yl)ethanone O-methyl oxime

1-(Thiophen-2-yl)ethanone O-methyl oxime

Cat. No.: B13405864
M. Wt: 155.22 g/mol
InChI Key: MVULPIMMDLDKBD-VURMDHGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Acetylthiophene O-methyloxime, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiophene O-methyloxime can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Acetylthiophene O-methyloxime may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Mechanism of Action

The mechanism of action of 2-Acetylthiophene O-methyloxime involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, oximes are known to reactivate the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphate compounds . This reactivation is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

2-Acetylthiophene O-methyloxime can be compared with other thiophene derivatives, such as:

The uniqueness of 2-Acetylthiophene O-methyloxime lies in its specific structure and the presence of the O-methyloxime group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(Z)-N-methoxy-1-thiophen-2-ylethanimine

InChI

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3/b8-6-

InChI Key

MVULPIMMDLDKBD-VURMDHGXSA-N

Isomeric SMILES

C/C(=N/OC)/C1=CC=CS1

Canonical SMILES

CC(=NOC)C1=CC=CS1

Origin of Product

United States

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